molecular formula C9H8ClN3 B596783 5-Benzyl-3-chloro-1H-1,2,4-triazole CAS No. 1256643-53-4

5-Benzyl-3-chloro-1H-1,2,4-triazole

Cat. No.: B596783
CAS No.: 1256643-53-4
M. Wt: 193.634
InChI Key: VKHFSGDTOPZGFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with 3-chloro-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Benzyl-3-chloro-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can inhibit the synthesis of essential biomolecules in pathogens, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-chloro-1H-1,2,4-triazole is unique due to the presence of both the benzyl and chlorine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields .

Properties

IUPAC Name

5-benzyl-3-chloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHFSGDTOPZGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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